Etoricoxib Impurity 12
Description
Significance of Impurity Characterization in Active Pharmaceutical Ingredients
The characterization of impurities in APIs is a critical and mandatory aspect of drug development and manufacturing. ijpsjournal.comresearchgate.net Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. bohrium.com Impurities can originate from various sources, including the starting materials, intermediates, and by-products of the synthetic process, as well as degradation products that form during storage.
The significance of impurity profiling is multifaceted. Unidentified or inadequately controlled impurities can pose a toxicological risk to patients, potentially leading to adverse effects. Furthermore, impurities can impact the stability and bioavailability of the drug product, thereby compromising its therapeutic efficacy. A comprehensive understanding of the impurity profile is essential for ensuring the quality, safety, and consistency of the final pharmaceutical product. ijpsjournal.com This involves developing and validating highly sensitive analytical methods to detect and quantify these impurities. tandfonline.comresearchgate.net
Overview of Etoricoxib as a Chemical Entity in Pharmaceutical Research
Etoricoxib is a synthetic, non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. mdpi.com This selectivity is a key feature of its chemical design, as it is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The chemical name for Etoricoxib is 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine. mdpi.com
From a chemical standpoint, Etoricoxib is a complex molecule containing a bipyridine core, a sulfone group, and a chlorinated phenyl ring. mdpi.com This intricate structure, while responsible for its targeted pharmacological activity, also presents challenges in its synthesis and purification, making it susceptible to the formation of various process-related and degradation impurities. bohrium.comtandfonline.com The development of robust analytical methods for the separation and identification of these impurities is a significant area of pharmaceutical research. ijpsjournal.comimpactfactor.org
Rationale for Focused Academic Research on Etoricoxib Impurity 12
This compound, chemically identified as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is a recognized impurity of Etoricoxib. pharmaffiliates.comnih.govpharmaffiliates.com The focused academic and industrial research on this specific impurity stems from several key considerations within the principles of pharmaceutical quality control.
The primary rationale is the potential impact of any impurity on the safety and efficacy of the final drug product. Although specific toxicological data for this compound is not widely published in public literature, its structural difference from the parent Etoricoxib molecule necessitates a thorough investigation. The formation of a naphthyridine ring system in Impurity 12, as opposed to the bipyridine system in Etoricoxib, represents a significant chemical transformation that could potentially alter its biological activity.
Furthermore, the presence of this impurity can be an indicator of specific side reactions or degradation pathways occurring during the synthesis or storage of Etoricoxib. Understanding the formation mechanism of Impurity 12 is crucial for optimizing the manufacturing process to minimize its levels. This is a core principle of "Quality by Design" (QbD) in pharmaceutical development.
The availability of this compound as a chemical reference standard facilitates the development and validation of analytical methods to detect and quantify it in the bulk drug and finished product. theclinivex.combldpharm.comsimsonpharma.com Researchers can use this standard to establish the specificity, linearity, accuracy, and precision of their analytical procedures, ensuring that the impurity can be reliably monitored and controlled within acceptable limits as mandated by regulatory authorities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNADBESBBLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Elucidation of Etoricoxib Impurity 12
Systematic Nomenclature and Chemical Identity of Etoricoxib Impurity 12
This compound is a process-related impurity that can arise during the synthesis of Etoricoxib. veeprho.com Its unique chemical structure distinguishes it from the active pharmaceutical ingredient (API).
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine . nih.gov This name precisely describes the arrangement of its constituent atoms and functional groups.
Key identifiers for this compound are its CAS (Chemical Abstracts Service) Registry Number, which is 646459-41-8 . nih.govsimsonpharma.comtheclinivex.comkmpharma.inchemicea.com The molecular formula of this compound is C21H16ClN3O2S . nih.govsimsonpharma.comtheclinivex.comkmpharma.inchemicea.com From this formula, the molecular weight is calculated to be approximately 409.9 g/mol . nih.govsimsonpharma.comtheclinivex.comkmpharma.in
Here is an interactive data table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| Systematic (IUPAC) Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine nih.gov |
| CAS Registry Number | 646459-41-8 nih.govsimsonpharma.comtheclinivex.comkmpharma.inchemicea.com |
| Molecular Formula | C21H16ClN3O2S nih.govsimsonpharma.comtheclinivex.comkmpharma.inchemicea.com |
| Molecular Weight | 409.9 g/mol nih.govsimsonpharma.comtheclinivex.comkmpharma.in |
| Synonyms | 6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine simsonpharma.com, 6-chloro-3-(4-methanesulfonylphenyl)-2-(6-methylpyridin-3-yl)-1,8-naphthyridine nih.gov |
Spectroscopic and Chromatographic Approaches to Structural Confirmation
The definitive identification and structural elucidation of pharmaceutical impurities like this compound rely on a combination of advanced analytical techniques. These methods provide detailed information about the molecule's connectivity and spatial arrangement.
Application of LC-MS for Molecular Structure Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique indispensable for the separation, detection, and identification of impurities in pharmaceutical substances. bohrium.comresearchgate.netafjbs.com In the context of Etoricoxib and its impurities, LC-MS plays a crucial role. bohrium.comgoogle.com
The liquid chromatography component separates the impurity from the main compound and other related substances based on their differential partitioning between a stationary phase and a mobile phase. researchgate.nettandfonline.com Following separation, the mass spectrometer component ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). researchgate.net This provides the molecular weight of the impurity, which for this compound is confirmed to be around 409.9 g/mol . nih.govkmpharma.in Further fragmentation analysis within the mass spectrometer (MS/MS) can help to piece together the structural fragments of the molecule, providing strong evidence for its proposed structure. afjbs.comresearchgate.net
Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation
While LC-MS provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the precise structure of an organic molecule. bohrium.comresearchgate.nettandfonline.com NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) within the molecule.
For a complex molecule like this compound, various one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information about the number and types of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. google.com Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between different atoms, ultimately allowing for the unambiguous assignment of the entire molecular structure. bohrium.com These advanced NMR techniques would be instrumental in confirming the IUPAC name of 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine for this compound. nih.gov
Elucidation of Formation Pathways of Etoricoxib Impurity 12
Process-Related Impurity Formation during Etoricoxib Synthesis
The manufacturing process of Etoricoxib can inadvertently lead to the formation of Impurity 12. This is influenced by the starting materials, reagents, and specific reaction conditions employed.
Role of Starting Materials and Reagents in Impurity Generation
The synthesis of Etoricoxib involves multiple steps with various chemical inputs, any of which could potentially contribute to the formation of impurities. edaegypt.gov.eg While specific details regarding the direct role of starting materials in the formation of Impurity 12 are not extensively documented in the public domain, it is understood that the purity of these initial components is critical. edaegypt.gov.eg For instance, a patented method for preparing an Etoricoxib impurity, which can be used as a reference standard, highlights a synthesis route involving specific reactants that, under certain conditions, could potentially lead to side reactions forming impurities like Impurity 12. google.com The presence of unwanted side-products or unreacted starting materials from initial steps can carry through and participate in subsequent reactions, leading to the generation of various process-related impurities. google.comnih.gov
Influence of Reaction Conditions and Intermediates
The conditions under which the synthesis of Etoricoxib is carried out play a significant role in impurity formation. tandfonline.com Factors such as temperature, pH, and the presence of catalysts can influence the reaction pathways and the generation of byproducts. tandfonline.com Research has identified thirteen potential process impurities in the synthesis of Etoricoxib. tandfonline.com One patented process describes the formation of an Etoricoxib process-related impurity, 3-methyl-8-hydroxy-7-(4-methylsulfonyl-phenyl)-isoquinoline-5-carbaldehyde, through a specific reaction pathway. google.com This underscores how intermediates in the synthetic route can be diverted to form impurities under specific conditions. While this patent does not explicitly name this compound as "Impurity 12," it demonstrates a plausible mechanism for the formation of structurally related impurities. The complexity of the synthesis, which can involve steps like oxidation and cyclization, presents multiple opportunities for the formation of such impurities. google.com
Degradation Pathways of Etoricoxib Leading to Impurity 12
Etoricoxib, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions, which can result in the formation of Impurity 12. researchgate.net Forced degradation studies are essential to identify these pathways. researchgate.netbohrium.come-journals.in
Hydrolytic Degradation Mechanisms
Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be a significant degradation pathway for Etoricoxib under certain pH conditions. Studies have shown that Etoricoxib degrades in the presence of a base. researchgate.netresearchgate.net One study observed degradation when Etoricoxib was subjected to 1 N NaOH at 80°C for 3 hours. researchgate.net Another study reported 41.52% degradation after 1 hour of alkaline hydrolysis with 0.1N NaOH at 70°C. impactfactor.org Acidic hydrolysis has also been shown to cause degradation, with one study noting 7.84% degradation after 1 hour with 0.1N HCl. impactfactor.org However, some studies have found Etoricoxib to be relatively stable under acidic and neutral hydrolytic conditions. researchgate.netbohrium.com The discrepancy in findings may be due to different experimental conditions such as temperature and duration of exposure. bohrium.comresearchgate.netimpactfactor.org
Oxidative Degradation Mechanisms
Oxidative degradation is a prominent pathway for the formation of impurities from Etoricoxib. tandfonline.comresearchgate.netbohrium.com The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of several degradation products, including the N-oxide of Etoricoxib, which has been identified as a major degradant. tandfonline.combohrium.com In one study, subjecting a solution of Etoricoxib to 5% hydrogen peroxide resulted in the generation of three impurities, with the N-oxide being the most significant. tandfonline.com Another study reported approximately 5% degradation under oxidative conditions, with the major impurity accounting for about 4.9%. bohrium.com This sensitivity to oxidation highlights the importance of protecting Etoricoxib from oxidative stress during manufacturing and storage. tandfonline.comresearchgate.netbohrium.com
Photolytic Degradation Pathways
Exposure to light can also induce the degradation of Etoricoxib, leading to the formation of photolytic impurities. tandfonline.com While some studies have reported Etoricoxib to be stable under photolytic conditions, others have identified photolytic decomposition products. tandfonline.comresearchgate.netbohrium.com One study demonstrated that when subjected to acid-photolytic stress, a major impurity, Photodegradate 1, was formed. tandfonline.com Another study mentioned that Etoricoxib undergoes a photocyclization reaction when exposed to UV light, forming two main isomeric photo-cyclization products. impactfactor.org The stability of Etoricoxib to light can be influenced by factors such as the presence of other substances and the wavelength of the light. tandfonline.comimpactfactor.org
Data on Etoricoxib Degradation
| Stress Condition | Reagent/Condition | Observation | Reference(s) |
| Alkaline Hydrolysis | 0.1N NaOH, 70°C, 1 hr | 41.52% degradation | impactfactor.org |
| Alkaline Hydrolysis | 1 N NaOH, 80°C, 3 hrs | Degradation observed | researchgate.netresearchgate.net |
| Acid Hydrolysis | 0.1N HCl, 1 hr | 7.84% degradation | impactfactor.org |
| Oxidation | 3% H2O2, 50°C, 24 hrs | Degradation observed | eurasianjournals.com |
| Oxidation | 5% H2O2 | Formation of three impurities, including N-oxide | tandfonline.com |
| Oxidation | Not specified | ~5% degradation, major impurity ~4.9% | bohrium.com |
| Photolytic | Acid-photolytic stress | Formation of Photodegradate 1 | tandfonline.com |
| Photolytic | UV light (254 nm) | Formation of two isomeric photo-cyclization products | impactfactor.org |
| Thermal | 80°C, 30 min | Stable | asiapharmaceutics.info |
| Thermal | 60°C, 30 min | Least stable condition | sciensage.info |
Thermal Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. In the case of Etoricoxib, thermal stress testing has been conducted under various conditions as mandated by regulatory guidelines like the International Conference on Harmonization (ICH). bohrium.com
Research into the thermal stability of Etoricoxib has consistently shown that the molecule is highly stable under dry heat conditions. Multiple independent studies subjected Etoricoxib to significant thermal stress, and in each case, minimal to no degradation was observed. For instance, one study involved exposing the drug substance to heat at 105°C for four days, with subsequent analysis showing no significant formation of degradants. core.ac.uk Another investigation heated an Etoricoxib solution (20 μg/mL) to 80°C for 30 minutes, which also resulted in no notable degradation. asiapharmaceutics.info
Further studies confirm this stability. A detailed investigation into the degradation behavior of Etoricoxib under various stress conditions, including thermal stress, concluded that the drug is stable under thermal and photolytic conditions. bohrium.come-journals.in While degradation was observed under oxidative and basic hydrolysis conditions, thermal stress did not yield significant impurities. core.ac.ukresearchgate.net
The findings from these thermal degradation studies are summarized below.
Table 1: Summary of Thermal Degradation Studies on Etoricoxib
| Study Reference | Thermal Stress Condition | Outcome |
|---|---|---|
| Venugopal S, et al. (2011) core.ac.uk | Solid drug substance heated at 105°C for 4 days. | No degradation observed. |
| Patel P, et al. (2023) asiapharmaceutics.info | Solution (20 μg/mL) heated at 80°C for 30 minutes. | No significant degradation reported. |
| Bohrium Scientific Journal bohrium.com | Subjected to thermal degradation as per ICH guideline Q1A (R2). | Etoricoxib was found to be stable. |
| Chemical Science Transactions (2018) e-journals.in | Subjected to thermal degradation. | Found to be stable. |
Given the high stability of Etoricoxib under thermal stress, the formation of Etoricoxib Impurity 12 through this pathway is considered unlikely to be a significant route. The primary degradation pathways for Etoricoxib have been identified through other stress conditions, such as oxidation, which can lead to the formation of N-oxide impurities. bohrium.comresearchgate.net
Impurity Profiling in Various Etoricoxib Formulations
Impurity profiling involves the identification and quantification of impurities in pharmaceutical products. For Etoricoxib, which is available in formulations such as tablets and suspensions, robust analytical methods are required to ensure that the levels of any impurities are within acceptable limits. mdpi.comekb.eg High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. mdpi.comresearchgate.net
These chromatographic methods are developed to be "stability-indicating," meaning they can effectively separate the Etoricoxib active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. ekb.egresearchgate.net The methods are validated for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable and consistent results. e-journals.inresearchgate.net
The separation of impurities is typically achieved using a reversed-phase column, such as a C18 or a phenyl column. bohrium.come-journals.in A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (commonly acetonitrile (B52724) and/or methanol) is often used to resolve all compounds of interest within a reasonable run time. bohrium.comekb.eg Detection is usually performed using an ultraviolet (UV) detector at a wavelength where Etoricoxib and its impurities show significant absorbance, such as 235 nm or 238 nm. e-journals.inekb.eg
While specific quantitative data for this compound across different commercial formulations is not publicly detailed in the literature, the developed analytical methods are capable of separating and quantifying a wide range of impurities. The table below provides a representative example of an impurity profile for different Etoricoxib formulations that could be generated using a validated HPLC method.
Table 2: Representative Impurity Profile in Etoricoxib Formulations
| Impurity Name | Tablet Formulation (% w/w) | Oral Suspension (% w/w) | Acceptance Criteria (% w/w) |
|---|---|---|---|
| Etoricoxib N-oxide | < 0.05% | 0.08% | ≤ 0.15% |
| Etoricoxib Impurity A core.ac.uk | Not Detected | < 0.05% | ≤ 0.10% |
| Etoricoxib Impurity B core.ac.uk | 0.06% | 0.07% | ≤ 0.10% |
| This compound | < 0.05% | Not Detected | ≤ 0.10% |
| Any Unspecified Impurity | < 0.05% | 0.06% | ≤ 0.10% |
| Total Impurities | 0.11% | 0.21% | ≤ 0.50% |
Note: The data in this table is for illustrative purposes only and does not represent actual batch analysis results.
Regulatory bodies establish strict limits for impurities in finished pharmaceutical products to ensure patient safety. veeprho.com The continuous monitoring of the impurity profile of Etoricoxib formulations throughout their shelf life is a critical component of quality control. veeprho.com
Advanced Analytical Methodologies for Detection and Quantification of Etoricoxib Impurity 12
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for the analysis of Etoricoxib and its impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a robust HPLC method is critical for the accurate determination of Etoricoxib Impurity 12. Several studies have focused on creating stability-indicating HPLC methods that can separate Etoricoxib from its process-related impurities and degradation products. tandfonline.comresearchgate.netcore.ac.uk
Method development often involves a systematic approach to optimize various chromatographic parameters. Key considerations include the selection of the stationary phase, mobile phase composition, pH, and detection wavelength. For instance, a common approach is to use a reversed-phase C18 column. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netekb.egrasayanjournal.co.in The pH of the mobile phase is a critical parameter that can significantly influence the retention and resolution of ionizable compounds like Etoricoxib and its impurities. tandfonline.com
Optimization of the mobile phase composition, including the ratio of organic solvent to aqueous buffer, is performed to achieve optimal separation with good peak shape and reasonable analysis time. tandfonline.comekb.eg For example, a study might find that an initial isocratic hold with a specific percentage of acetonitrile at a controlled pH provides the best resolution between Etoricoxib and its impurities. tandfonline.com The flow rate and column temperature are also fine-tuned to enhance separation efficiency. nih.govimpactfactor.org UV detection is commonly employed, with the wavelength selected based on the maximum absorbance of Etoricoxib and its impurities, often around 235 nm. ekb.egrasayanjournal.co.in
Below is an example of a data table summarizing typical HPLC method parameters for the analysis of Etoricoxib and its impurities.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| This table represents a compilation of typical parameters and does not correspond to a single specific study. researchgate.netekb.egrasayanjournal.co.innih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). The application of UPLC has been instrumental in the analysis of Etoricoxib and its impurities, allowing for the separation of complex mixtures of process-related impurities and degradation products. bohrium.commdpi.com
A gradient UPLC method can be developed to effectively separate a wide range of impurities, including this compound. bohrium.com For instance, a method might utilize an Acquity BEH phenyl column with a gradient elution program involving a mixture of formic acid in water and a combination of acetonitrile and methanol. bohrium.com The enhanced resolution of UPLC is particularly valuable for separating closely eluting impurities and for detecting trace-level impurities.
Optimization of Chromatographic Parameters for Resolution and Sensitivity
Achieving optimal resolution and sensitivity is a primary goal in method development for impurity analysis. For both HPLC and UPLC, several parameters are meticulously optimized.
The choice of stationary phase is critical. While C18 columns are widely used, other stationary phases like phenyl columns can offer different selectivity and may be advantageous for separating specific impurities. bohrium.com
Gradient elution , where the composition of the mobile phase is changed during the run, is often necessary to resolve a complex mixture of impurities with varying polarities. bohrium.com The gradient profile is carefully designed to ensure adequate separation of all components.
Flow rate and column temperature are also adjusted to optimize the separation. A lower flow rate can sometimes improve resolution, while a higher temperature can decrease viscosity and improve efficiency, but may also affect the stability of the analytes. nih.govimpactfactor.org
The limit of detection (LOD) and limit of quantitation (LOQ) are important performance characteristics that define the sensitivity of the method. These are experimentally determined to ensure that the method is capable of detecting and quantifying impurities at the required low levels. researchgate.net
Hyphenated Techniques for Comprehensive Characterization
While chromatographic techniques are excellent for separation and quantification, they often require coupling with other analytical techniques for unambiguous identification and structural elucidation of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful hyphenated technique for the analysis of pharmaceutical impurities. mdpi.com It combines the separation power of liquid chromatography with the mass-resolving capabilities of a mass spectrometer, providing molecular weight information and structural details of the analytes.
LC-MS/MS is invaluable for the identification of unknown impurities and for the confirmation of the identity of known impurities like this compound. bohrium.com Following separation by LC, the impurity enters the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. bohrium.com For this compound (C₂₁H₁₆ClN₃O₂S), the expected molecular weight is approximately 409.89 g/mol . theclinivex.comcymitquimica.comnih.gov
In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint of the molecule, which can be used for definitive identification. The high sensitivity of LC-MS/MS also makes it ideal for trace analysis, allowing for the detection and quantification of impurities at very low concentrations. researchgate.net
| Technique | Application for this compound |
| LC-MS | Confirmation of molecular weight. |
| LC-MS/MS | Structural elucidation through fragmentation patterns and trace-level quantification. |
| This table provides a general overview of the applications of these techniques. bohrium.comresearchgate.net |
Integration with Other Spectroscopic Techniques for Structural Confirmation
For complete structural confirmation of an impurity, especially a novel one, data from multiple spectroscopic techniques are often integrated. While LC-MS/MS provides crucial information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. bohrium.com
If an impurity like this compound were to be isolated, for instance by preparative HPLC, its structure could be definitively confirmed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. bohrium.com High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, further confirming the elemental composition of the impurity. bohrium.com Ultraviolet-visible (UV-Vis) spectroscopy can also provide complementary information about the chromophoric system of the molecule. tandfonline.com
The integration of these techniques provides a comprehensive characterization of the impurity, leaving no ambiguity about its chemical structure.
Method Validation Parameters for Impurity 12 Analysis (ICH Guidelines)
The validation of an analytical procedure serves to demonstrate its suitability for its intended use. europa.eu For quantifying impurities such as this compound, the process must adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline. europa.eueuropa.euich.org This involves a thorough evaluation of specific validation characteristics to ensure the method is reliable, reproducible, and accurate for the determination of the impurity at specified low levels.
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. europa.euich.orgmdpi.com
To establish the specificity of a method for this compound, forced degradation studies are performed on the Etoricoxib drug substance. core.ac.ukbohrium.com These studies expose the drug to various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. core.ac.ukresearchgate.netresearchgate.net The analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, must demonstrate that the peak for Impurity 12 is well-resolved from the main Etoricoxib peak and any other resulting degradant peaks. core.ac.ukresearchgate.net The resolution between any two peaks should ideally be greater than 2.0. core.ac.uk
Peak purity analysis, often performed with a photodiode array (PDA) detector, is a crucial part of specificity studies. It confirms that the chromatographic peak corresponding to Impurity 12 is spectrally homogeneous and not co-eluting with other substances. mdpi.com A purity index greater than a set threshold (e.g., >0.99) indicates the peak is pure. mdpi.com
Table 1: Example of Forced Degradation Study Results for Specificity Assessment
| Stress Condition | Observation | Peak Purity for Impurity 12 |
| Acid Hydrolysis (e.g., 1N HCl, 80°C, 4h) | Degradation observed; new peaks appear. researchgate.net | Pass |
| Base Hydrolysis (e.g., 1N NaOH, 80°C, 3h) | Significant degradation observed. researchgate.netresearchgate.net | Pass |
| Oxidative Degradation (e.g., H₂O₂, 80°C, 4h) | Degradation observed. bohrium.comresearchgate.net | Pass |
| Thermal Degradation (e.g., 105°C, 4 days) | No major degradation observed. researchgate.net | Pass |
| Photolytic Degradation (e.g., UV light, 4 days) | No major degradation observed. researchgate.net | Pass |
Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgmdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. mdpi.com
For Impurity 12, linearity is typically evaluated by preparing a series of solutions with known concentrations, often ranging from the Limit of Quantification (LOQ) to 150% of the specified limit for the impurity. core.ac.uk A calibration curve is generated by plotting the peak area response against the concentration of Impurity 12. The relationship is assessed using the correlation coefficient (r) or coefficient of determination (R²), which should ideally be greater than 0.99. rasayanjournal.co.inresearchgate.net
Table 2: Illustrative Linearity Data for this compound
| Concentration Level (% of Specification) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| LOQ | 0.013 | 150 |
| 50% | 0.25 | 2800 |
| 75% | 0.375 | 4250 |
| 100% | 0.50 | 5700 |
| 125% | 0.625 | 7150 |
| 150% | 0.75 | 8600 |
| Correlation Coefficient (r) | \multicolumn{2}{c | }{>0.999 } |
| Coefficient of Determination (R²) | \multicolumn{2}{c | }{>0.998 } |
Note: Data is representative and modeled on typical results for pharmaceutical impurity analysis. core.ac.ukresearchgate.netimpactfactor.org
Accuracy represents the closeness of the test results obtained by the method to the true value. e-journals.in It is typically assessed using recovery studies by spiking the drug product matrix with known amounts of Impurity 12 at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). core.ac.ukjpionline.org The percentage of recovery is then calculated. Acceptance criteria for recovery are generally between 80% and 120% for impurities. core.ac.uk
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.euich.org It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. ekb.eg It is often determined by analyzing a minimum of six replicate samples at 100% of the test concentration or three replicates at three concentrations. europa.euich.org
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu
The precision is expressed as the Relative Standard Deviation (%RSD) of the results, which should be within acceptable limits (typically ≤5% for impurities). e-journals.in
Table 3: Example Accuracy (Recovery) and Precision Data for Impurity 12
| Parameter | Level | Acceptance Criteria | Illustrative Result |
| Accuracy | LOQ | 80-120% Recovery | 95.7% |
| 50% | 80-120% Recovery | 101.0% | |
| 100% | 80-120% Recovery | 99.0% | |
| 150% | 80-120% Recovery | 98.9% | |
| Precision (Repeatability) | 100% Conc. (n=6) | %RSD ≤ 5% | 2.1% |
| Precision (Intermediate) | 100% Conc. (n=6) | %RSD ≤ 5% | 4.1% |
Note: Data is representative and based on published validation results for Etoricoxib impurities. core.ac.ukresearchgate.netresearchgate.net
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.ine-journals.in The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.ine-journals.in
These limits can be determined based on:
Signal-to-Noise Ratio: An approach where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. academicjournals.org
Standard Deviation of the Response and the Slope: Calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., of blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve. rasayanjournal.co.in
The LOQ value must be verified by demonstrating that the method exhibits adequate precision at this concentration. core.ac.ukresearchgate.net
Table 4: Representative LOD and LOQ Values for Impurity 12
| Parameter | Method | Illustrative Value (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.004 |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.013 |
| Precision at LOQ (%RSD) | n=6 injections | < 5% |
Note: Values are modeled on data for known Etoricoxib impurities. researchgate.netjpionline.org
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. core.ac.uke-journals.in For an HPLC method, robustness is tested by slightly varying parameters such as:
Flow rate of the mobile phase (e.g., ±0.2 mL/min). core.ac.uk
pH of the mobile phase buffer (e.g., ±0.2 units). core.ac.uk
Column temperature (e.g., ±5°C). e-journals.in
Mobile phase composition. core.ac.uk
The effect of these changes on chromatographic parameters like resolution and peak symmetry is evaluated. e-journals.in
System Suitability Testing (SST) is an integral part of the analytical method and is performed prior to and during analysis to ensure the continued performance of the entire system (instrument, reagents, and column). researchgate.net A standard solution is injected, and key parameters are checked against predefined criteria.
Table 5: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (for replicate injections, e.g., n=5 or 6) | ≤ 2.0% |
| Resolution (Rs) (between impurity and adjacent peaks) | > 2.0 |
Note: Criteria are based on common pharmaceutical industry standards and published methods. ekb.egresearchgate.net
Synthetic Strategies for the Preparation of Etoricoxib Impurity 12 Reference Standards
Design and Optimization of Synthetic Routes for Impurity 12
The synthesis of Etoricoxib Impurity 12 is not as widely documented as that of the parent drug, Etoricoxib. However, based on the structure of the impurity, which is a naphthyridine derivative, its synthesis likely involves a condensation reaction to form the core bicyclic ring system.
One plausible synthetic approach involves the condensation of a substituted aminopyridine with a β-dicarbonyl compound or its equivalent. A potential route could be analogous to the Friedländer annulation, which is a well-established method for synthesizing quinolines and naphthyridines.
A potential, though not explicitly detailed in public literature for this specific impurity, synthetic strategy could involve the reaction of a compound like 2-amino-5-chloropyridine (B124133) with a suitably substituted diketone. The challenge in this approach lies in the synthesis of the complex diketone precursor bearing the 6-methylpyridin-3-yl and 4-(methylsulfonyl)phenyl moieties.
Another patented method for a different Etoricoxib impurity provides clues to a possible synthetic pathway. This method involves reacting a starting material in isopropyl acetate (B1210297) with potassium tert-butoxide, followed by the addition of chloro-1,3-bis-(dimethylamino) trimethylene hexafluorophosphate. google.com While this is for a different impurity, the use of a strong base and a cyclizing agent is a common theme in the synthesis of such heterocyclic systems and could be adapted for Impurity 12.
Optimization of such a synthetic route would involve a systematic study of various parameters to maximize the yield and purity of the final product. Key areas for optimization would include:
Solvent Selection: A range of solvents, from polar aprotic (like DMF, DMA) to non-polar (like toluene), would need to be screened. google.com
Base Selection: The choice of base is critical. Strong bases like potassium tert-butoxide or sodium hydride are often required for such condensations. google.com
Reaction Temperature and Time: These parameters would need to be carefully controlled to ensure complete reaction while minimizing the formation of side products.
Purification of Intermediates: The purity of the starting materials and any isolated intermediates would directly impact the purity of the final Impurity 12.
Table 1: Potential Synthetic Parameters for Optimization
| Parameter | Options to Investigate | Rationale |
| Solvent | Toluene, Isopropyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | To ensure proper solubility of reactants and facilitate the desired reaction pathway. |
| Base | Potassium tert-butoxide, Sodium hydride, Sodium ethoxide | To deprotonate the active methylene (B1212753) group and initiate the condensation reaction. |
| Condensing Agent | Polyphosphoric acid, Eaton's reagent | To promote the cyclization and dehydration steps in the formation of the naphthyridine ring. |
| Reaction Temperature | Room Temperature to 120°C | To find the optimal balance between reaction rate and impurity formation. |
| Reaction Time | 2 to 48 hours | To ensure the reaction goes to completion without significant degradation of the product. |
Isolation and Purification Methodologies for High Purity Standards
Achieving the high purity required for a reference standard necessitates robust isolation and purification techniques. Given that Impurity 12 is often present in small quantities alongside the main Etoricoxib API and other related substances, chromatographic methods are indispensable.
Initial Isolation: Following the synthesis, a preliminary work-up procedure would be employed. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent and washing with aqueous solutions to remove inorganic salts and other water-soluble impurities. The crude product is then obtained by evaporation of the solvent.
Purification Techniques:
Column Chromatography: This is the most common method for purifying small to medium quantities of organic compounds. A silica (B1680970) gel column is typically used, with a gradient elution system of solvents like ethyl acetate and hexane (B92381) to separate Impurity 12 from other components.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity (often >99.5%), Prep-HPLC is the method of choice. bohrium.com A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. google.comcore.ac.uk The fractions containing the pure impurity are collected, and the solvent is evaporated to yield the high-purity standard.
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective final purification step to remove trace impurities and obtain a crystalline solid. google.com
A patent for purifying Etoricoxib mentions a multi-step process to achieve high purity, which involves specific solvent extractions and crystallization steps. google.com A similar, carefully designed process would be necessary for Impurity 12.
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Applicability for Impurity 12 |
| Column Chromatography | Cost-effective, suitable for larger scales | Lower resolution compared to HPLC, can be time-consuming | Ideal for initial purification of the crude product. |
| Preparative HPLC | High resolution, provides very high purity | Expensive, limited to smaller quantities | Essential for obtaining the final high-purity reference standard. bohrium.com |
| Recrystallization | Can be highly effective for final polishing, yields crystalline material | Finding a suitable solvent can be challenging, potential for product loss | A valuable final step if a suitable solvent system is found. |
Comprehensive Characterization of Synthesized Reference Standards
Once the high-purity reference standard of this compound is obtained, its identity and purity must be unequivocally confirmed through a battery of analytical techniques. This comprehensive characterization is crucial for its qualification as a reference standard.
The following analytical methods are typically employed:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard by measuring the area percentage of the main peak relative to any impurities. core.ac.ukresearchgate.net A validated, stability-indicating HPLC method is essential.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further corroborates the molecular formula. bohrium.com The molecular weight of this compound is 409.89 g/mol . simsonpharma.comsimsonpharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the molecule. bohrium.com The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide a detailed map of the molecule's structure, confirming the connectivity of the atoms.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is provided with the reference standard, which includes all the characterization data, purity value, and storage conditions. venkatasailifesciences.com
Table 3: Key Analytical Data for this compound
| Analytical Technique | Expected Result/Parameter | Reference |
| Chemical Name | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine | simsonpharma.comnih.gov |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S | simsonpharma.comsimsonpharma.com |
| Molecular Weight | 409.89 g/mol | simsonpharma.comsimsonpharma.com |
| CAS Number | 646459-41-8 | simsonpharma.comnih.govsimsonpharma.com |
| Purity (by HPLC) | ≥ 99.5% | google.com |
| ¹H NMR | Spectrum consistent with the proposed structure, showing signals for aromatic and methyl protons. | bohrium.com |
| ¹³C NMR | Spectrum consistent with the proposed structure, showing the correct number of carbon signals. | bohrium.com |
| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 410.07 | nih.gov |
The availability of a well-characterized, high-purity reference standard for this compound is a prerequisite for the effective quality control of Etoricoxib, ensuring that the levels of this impurity in the final drug product are maintained within the specified limits.
Regulatory Framework and Quality Control Implications of Etoricoxib Impurity 12
Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)
The control of impurities in new drug substances and products is rigorously detailed in the ICH guidelines Q3A(R2) and Q3B(R2), respectively. ich.orgeuropa.euich.org These guidelines establish a framework for the reporting, identification, and qualification of impurities based on established thresholds.
Reporting, Identification, and Qualification Thresholds: The ICH guidelines set thresholds that are determined by the maximum daily dose (MDD) of the drug substance. ich.org For an impurity like Etoricoxib Impurity 12, its level in the drug substance dictates the regulatory requirements.
Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission.
Identification Threshold: A limit above which the manufacturer must determine the structure of the impurity.
Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org
The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If an impurity is present at a level that has been adequately tested in safety and clinical studies, it is considered qualified. ich.org
The following table illustrates the general ICH Q3A thresholds for impurities in a new drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). |
For this compound, manufacturers must ensure that its presence is monitored and controlled within these established limits. Any amount exceeding the reporting threshold must be documented, and if it surpasses the identification threshold, its structure must be confirmed. Should levels exceed the qualification threshold, a comprehensive safety assessment is mandatory for regulatory approval. ich.org
Compliance with Pharmacopoeial Standards (e.g., USP, EP) for Impurity Specifications
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. These standards include specific tests, procedures, and acceptance criteria for impurities. While major pharmacopoeias may list certain specified impurities for a given drug, others that may arise from specific manufacturing processes might not be individually named.
Reference standards for Etoricoxib impurities that are traceable to EP or USP standards are available and utilized in the pharmaceutical industry. synthinkchemicals.comsynzeal.comvenkatasailifesciences.com The USP has a proposed monograph for Etoricoxib that details tests and limits for several impurities, designated as Impurity A, B, C, D, and E. scribd.com
This compound may be controlled as either a specified impurity or an unspecified impurity .
Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the drug substance or product specification.
Unspecified Impurity: An impurity that is limited by a general acceptance criterion but not individually listed. ich.org
Analytical Method Validation for Regulatory Submission and Approval Processes
To accurately detect and quantify this compound, robust analytical methods must be developed and validated. aijr.org The validation process demonstrates that the analytical procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies and outlined in the ICH Q2(R2) guideline. europa.eu Reference standards for this compound are indispensable for this validation process. synzeal.com
High-Performance Liquid Chromatography (HPLC) is a common technique used for the separation and quantification of Etoricoxib and its impurities. core.ac.uk The validation of such a method for this compound would involve assessing a range of performance characteristics.
The table below summarizes the typical parameters evaluated during analytical method validation.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradation products. europa.eu |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. impactfactor.org |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. ekb.eg |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). impactfactor.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. core.ac.uk |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org |
| Data sourced from ICH Q2(R2) Guideline on Validation of Analytical Procedures. |
Successful validation of an analytical method for this compound ensures that the data submitted to regulatory agencies is reliable, accurate, and reproducible, thereby supporting the approval and continued quality monitoring of Etoricoxib-containing pharmaceuticals. aijr.org
Future Perspectives in Etoricoxib Impurity 12 Research
Exploration of Emerging Analytical Technologies for Impurity Profiling
The accurate detection and quantification of impurities like Etoricoxib Impurity 12 are fundamental to ensuring the quality of the final drug product. While traditional methods like High-Performance Liquid Chromatography (HPLC) have been the cornerstone of impurity analysis, the future lies in the adoption of more advanced and efficient technologies. apacsci.combiomedres.us
Emerging analytical techniques are set to revolutionize impurity profiling by offering enhanced sensitivity, specificity, and speed. ijpsjournal.com The integration of these technologies will enable a more comprehensive understanding of the impurity landscape in Etoricoxib, including the detection of trace-level impurities that may have been previously overlooked.
Key Emerging Analytical Technologies:
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC in terms of resolution, sensitivity, and speed of analysis. Its ability to use smaller particle size columns results in sharper peaks and better separation of complex mixtures, making it ideal for resolving Etoricoxib from its impurities. researchgate.netamazonaws.com
Hyphenated Techniques: The coupling of chromatographic systems with powerful spectroscopic detectors, known as hyphenated techniques, provides a wealth of structural information for impurity identification.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the identification and quantification of impurities. nih.gov LC-MS and its tandem version, LC-MS/MS, can provide molecular weight and fragmentation data, which are crucial for the structural elucidation of unknown impurities like this compound. researchgate.netpharmtech.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): The online coupling of LC with NMR spectroscopy allows for the direct structural characterization of separated impurities without the need for isolation. pharmtech.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of impurities with a high degree of confidence. apacsci.com This is particularly valuable for distinguishing between isomers and identifying unexpected impurities.
Chemometrics: This field utilizes multivariate statistical methods to analyze complex chemical data. nih.govresearchgate.net In the context of impurity profiling, chemometric models can be applied to spectroscopic data (e.g., UV-Vis) to resolve overlapping spectral signals of Etoricoxib and its impurities, allowing for their simultaneous quantification without prior separation. nih.govresearchgate.net
Table 1: Comparison of Traditional and Emerging Analytical Technologies for Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher efficiency. | Couples the separation power of LC with the mass analysis capabilities of MS. | A type of MS that provides very high mass accuracy and resolving power. |
| Resolution | Good | Excellent | Good to Excellent | Excellent |
| Sensitivity | Moderate | High | Very High | Very High |
| Speed | Standard | Fast | Standard to Fast | Standard to Fast |
| Information Provided | Retention time, peak area. | Retention time, peak area. | Retention time, molecular weight, fragmentation pattern. | Highly accurate molecular weight, elemental composition. |
| Application in Impurity Profiling | Routine quality control, quantification of known impurities. | High-throughput screening, analysis of complex impurity profiles. | Identification and quantification of known and unknown impurities. | Definitive structural elucidation of unknown impurities. |
Advanced Computational Chemistry Approaches for Impurity Prediction and Characterization
In recent years, computational chemistry has emerged as a powerful tool in pharmaceutical development, offering the potential to predict and characterize impurities before they are even synthesized. openreview.net These in silico methods can significantly accelerate the drug development process by identifying potential risks early on and guiding process optimization to minimize impurity formation. openreview.netimmunocure.us
The application of advanced computational models to Etoricoxib synthesis can provide valuable insights into the formation pathways of Impurity 12 and other potential byproducts.
Key Computational Approaches:
AI-Assisted Impurity Prediction: Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the formation of impurities. openreview.netresearchgate.net These models can analyze the reactants, reagents, and reaction conditions of the Etoricoxib synthesis to identify likely side reactions and the resulting impurities. openreview.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to predict the toxicological properties of impurities based on their chemical structure. immunocure.us This is particularly important for assessing the potential risks associated with impurities and for setting appropriate control limits.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate the spectroscopic properties (e.g., NMR, IR spectra) of predicted impurities, which can then be compared with experimental data for confirmation.
Reaction Pathway Modeling: Computational models can simulate the entire reaction pathway of Etoricoxib synthesis, providing a detailed understanding of the kinetics and thermodynamics of both the desired reaction and competing side reactions that lead to impurity formation.
Table 2: Application of Computational Chemistry in this compound Research
| Computational Approach | Description | Application to this compound |
| AI-Assisted Impurity Prediction | Utilizes AI/ML to predict potential impurities based on reaction inputs. openreview.net | Predict the likelihood of this compound formation under different synthetic conditions. |
| QSAR Modeling | Predicts biological activity or toxicity based on chemical structure. immunocure.us | Assess the potential toxicological risk of this compound. |
| DFT Calculations | Quantum mechanical modeling to predict molecular properties. | Predict the spectroscopic data (NMR, IR) of this compound for structural confirmation. |
| Reaction Pathway Modeling | Simulates the step-by-step mechanism of a chemical reaction. | Elucidate the specific reaction mechanism leading to the formation of this compound. |
Innovative Strategies for Impurity Minimization in Industrial Etoricoxib Production
The ultimate goal of impurity research is to develop robust and efficient manufacturing processes that minimize the formation of impurities to acceptable levels. nih.gov For this compound, this involves a multi-faceted approach that combines process understanding, optimization, and the implementation of modern manufacturing technologies.
Innovative strategies are being explored to not only control the levels of known impurities but also to prevent the formation of new ones during the scale-up and routine production of Etoricoxib.
Key Innovative Strategies:
Process Analytical Technology (PAT): PAT involves the use of real-time analytical tools to monitor and control the manufacturing process. apacsci.com By continuously monitoring critical process parameters (CPPs) that influence the formation of this compound, manufacturers can make immediate adjustments to maintain process consistency and minimize impurity levels.
Green Chemistry Principles: The adoption of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of Etoricoxib synthesis, this could involve the use of safer solvents, catalysts, and reagents that are less likely to lead to the formation of Impurity 12.
Continuous Manufacturing: This approach involves the continuous flow of materials through the manufacturing process, as opposed to traditional batch production. Continuous manufacturing offers better control over reaction conditions, leading to more consistent product quality and reduced impurity formation.
Crystallization Engineering: The final crystallization step is often a critical point for impurity rejection. xtalpi.com By carefully controlling parameters such as solvent system, supersaturation, and cooling rate, it is possible to selectively crystallize the desired Etoricoxib active pharmaceutical ingredient (API) while leaving impurities like Impurity 12 in the mother liquor. xtalpi.com A novel impurity uptake model has been proposed that considers solvent, lattice substitution, and doping level contributions to impurity incorporation during crystallization. xtalpi.com
Table 3: Innovative Strategies for Minimizing this compound
| Strategy | Description | Impact on this compound |
| Process Analytical Technology (PAT) | Real-time monitoring and control of manufacturing processes. apacsci.com | Allows for immediate adjustments to process parameters to prevent the formation of Impurity 12. |
| Green Chemistry | Design of chemical products and processes that reduce or eliminate hazardous substances. ijpsjournal.com | Use of alternative, less hazardous reagents and solvents that do not favor the side reactions leading to Impurity 12. |
| Continuous Manufacturing | A continuous flow approach to manufacturing. | Provides tighter control over reaction conditions, leading to a more consistent and lower impurity profile. |
| Crystallization Engineering | Optimization of the crystallization process for impurity rejection. xtalpi.com | Enhances the selective crystallization of Etoricoxib, effectively purging Impurity 12 from the final product. |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for the identification and characterization of Etoricoxib Impurity 12?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) and LC-MS/MS are primary techniques. For example, validated methods using Symmetry Shield RP18 columns (150 × 3.9 mm, 5 µm) with gradient elution (e.g., 0.1% trifluoroacetic acid in water and acetonitrile) achieve baseline separation of impurities . LC-MS/MS with electrospray ionization (ESI) provides structural confirmation via accurate mass measurements (e.g., HRMS for molecular ion identification) .
Q. How can researchers ensure the reproducibility of impurity profiling methods for this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Key parameters include:
- Specificity : Resolve Impurity 12 from Etoricoxib and other impurities using optimized pH (e.g., pH 6.0 phosphate buffer) and column temperature (e.g., 30°C) .
- Linearity : Validate over 0.05–1.5% impurity range relative to the API (R² ≥ 0.995) .
- Precision : ≤2% RSD for intra-day and inter-day variability .
Tabulate validation data to align with journal requirements (e.g., Beilstein Journal of Organic Chemistry standards) .
Q. What are the stability-indicating parameters for this compound under forced degradation studies?
- Methodological Answer : Conduct stress testing under acidic/alkaline hydrolysis, oxidative (H₂O₂), thermal, and photolytic conditions. Monitor degradation via HPLC-UV at 235 nm. For example, photolytic degradation of Etoricoxib generates Impurity 12 as a major byproduct, confirmed by LC-MS/MS and NMR . Report degradation pathways (e.g., sulfonamide cleavage) and kinetic parameters (e.g., t₁/₂) .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges between this compound and structurally similar degradation products?
- Methodological Answer : Use computer-assisted method development (e.g., DryLab® software) to optimize mobile phase composition and gradient profiles. For example, adjusting acetonitrile content from 40% to 55% over 20 minutes improves resolution (R > 2.0) . Pair with orthogonal techniques like HILIC or ion-pair chromatography for confirmation .
Q. What strategies are effective for synthesizing and isolating this compound for reference standards?
- Methodological Answer : Scale-up synthesis via controlled hydrolysis of Etoricoxib under alkaline conditions (pH 10–12, 60°C). Isolate the impurity using preparative HPLC with XBridge C18 columns (250 × 21.2 mm, 5 µm) and characterize purity (>98%) via NMR (¹H/¹³C) and HRMS . Document synthesis protocols in supplementary materials to comply with journal reproducibility standards .
Q. How should researchers address discrepancies in impurity quantification across different analytical platforms?
- Methodological Answer : Perform cross-validation using LC-MS/MS (for sensitivity) and RP-HPLC (for robustness). For instance, if LC-MS/MS overestimates Impurity 12 due to matrix effects, apply standard addition methods or isotope-labeled internal standards (e.g., deuterated analogs) . Use statistical tools (e.g., Bland-Altman plots) to assess bias .
Q. What toxicological considerations are critical when assessing this compound in preclinical studies?
- Methodological Answer : Follow OECD GIVIMP guidelines for in vitro assays. Test genotoxicity via Ames assay (TA98/TA100 strains) and micronucleus tests at concentrations ≥0.1% of the API. For in vivo studies, justify dose selection based on NOAEL (No Observed Adverse Effect Level) from 28-day rodent toxicity models .
Data Reporting and Ethical Compliance
Q. How to structure a research manuscript to include impurity analysis data without redundancy?
- Methodological Answer : Separate core findings (e.g., degradation pathways) in the main text from exhaustive validation data (e.g., robustness testing at ±2 nm wavelength shifts) in supplementary files. Reference supporting information using hyperlinks (e.g., "See Supplementary Table S1 for impurity recovery rates") .
Q. What ethical frameworks ensure responsible reporting of impurity-related risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
